molecular formula C7H4ClF2NO B8228979 2,5-Difluoro-N-hydroxybenZimidoyl chloride

2,5-Difluoro-N-hydroxybenZimidoyl chloride

Cat. No.: B8228979
M. Wt: 191.56 g/mol
InChI Key: PXRLGSJCAKWBHC-XFFZJAGNSA-N
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Description

2,5-Difluoro-N-hydroxybenZimidoyl chloride is a chemical compound with a unique structure characterized by the presence of two fluorine atoms, a hydroxyl group, and a carboximidoyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by the reaction with thionyl chloride. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms and the hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorobenzoic acid derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

2,5-Difluoro-N-hydroxybenZimidoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-N-hydroxybenZimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including inhibition of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluorobenzene derivatives and N-hydroxybenzenecarboximidoyl chlorides. Examples include:

  • 2,5-difluorobenzonitrile
  • N-hydroxybenzenecarboximidoyl chloride

Uniqueness

The uniqueness of 2,5-Difluoro-N-hydroxybenZimidoyl chloride lies in its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1Z)-2,5-difluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-7(11-12)5-3-4(9)1-2-6(5)10/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRLGSJCAKWBHC-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=NO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C(=N/O)/Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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